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Compound of Interest

Compound Name: 3-Iodo-4-methylphenol

CAS No.: 626250-54-2

Cat. No.: B3147577 Get Quote

The fundamental properties of 3-iodo-4-methylphenol dictate its behavior in chemical

reactions and its handling requirements. While experimental data for this specific isomer is

limited, reliable predictions based on its structure and related compounds provide a strong

foundation for its characterization.

Property Value Source

IUPAC Name 3-Iodo-4-methylphenol [1]

Synonyms 4-Iodo-m-cresol N/A

CAS Number 133921-27-4 [2]

Molecular Formula C₇H₇IO [1]

Molecular Weight 234.04 g/mol [1]

Appearance Off-white to light brown solid [2]

Boiling Point 276.7 ± 28.0 °C (Predicted) [2]

Density 1.854 ± 0.06 g/cm³ (Predicted) [2]

pKa 9.46 ± 0.18 (Predicted) [2]

Storage
Keep in a dark place, Sealed

in dry, Room Temperature
[2]
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The phenolic hydroxyl group allows for hydrogen bonding, but the overall molecule's large,

nonpolar aromatic ring and iodine atom reduce its solubility in water compared to phenol itself.

It is expected to be soluble in common organic solvents like methanol, ethanol, and diethyl

ether.[3][4]

Section 2: Synthesis and Mechanistic Insights
The regioselective synthesis of 3-iodo-4-methylphenol is critical for its use as a building block.

The most direct documented method proceeds from 4-amino-3-methylphenol via a Sandmeyer-

type reaction.

Causality of Synthetic Route Selection
Direct electrophilic iodination of 3-methylphenol (m-cresol) presents a significant challenge in

regioselectivity. The hydroxyl and methyl groups are both activating ortho-, para-directors. This

would lead to a mixture of products, with iodination occurring at positions 2, 4, and 6, making

the isolation of the desired 3-iodo-4-methylphenol isomer difficult and inefficient.

By starting with 4-amino-3-methylphenol, the positions of the key functional groups are already

fixed. The synthetic strategy then relies on the reliable and high-yielding conversion of an

amino group into an iodo group via a diazonium salt intermediate. This approach provides

excellent regiochemical control, which is paramount for multi-step syntheses in drug

development.

Experimental Protocol: Synthesis from 4-Amino-3-
methylphenol[2]
This protocol describes the conversion of 4-amino-3-methylphenol to 3-iodo-4-methylphenol.

Step 1: Diazotization of the Amine

Dissolve 4-amino-3-methylphenol (10 g, 81 mmol) in tetrahydrofuran (THF, 45 mL) in a

suitable reaction vessel.

Cool the solution to 0°C using an ice bath.

While stirring, slowly add 3M hydrochloric acid (35 mL).
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Add a solution of sodium nitrite (NaNO₂, 6.1 g, 89 mmol) in a minimal amount of water

dropwise, keeping the temperature at 0°C.

Continue stirring the reaction mixture at 0°C for 10 minutes to ensure complete formation of

the diazonium salt.

Step 2: Iodination

Prepare a solution of potassium iodide (KI, 53.89 g, 325 mmol) in water (140 mL).

Add the aqueous potassium iodide solution dropwise to the diazonium salt solution while

maintaining the temperature at 0°C.

After the addition is complete, continue stirring for an additional 15 minutes. Nitrogen gas

evolution will be observed as the diazonium group is replaced by iodine.

Step 3: Workup and Purification

Once the reaction is complete, transfer the mixture to a separatory funnel and extract the

product with ethyl acetate (EtOAc).

Wash the combined organic layers sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced

pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography, eluting with 10% ethyl acetate

in hexane, to afford pure 3-iodo-4-methylphenol.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 3-Iodo-4-methylphenol.
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Section 3: Spectroscopic Characterization
(Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of 3-iodo-4-
methylphenol. Below are the predicted key features for its primary analytical spectra.

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic

protons, the methyl protons, and the hydroxyl proton.

Aromatic Protons: Three protons on the aromatic ring will likely appear as complex

multiplets or distinct doublets and doublets of doublets in the range of δ 6.5-7.5 ppm. The

exact shifts are influenced by the electronic effects of the three different substituents.

Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.2-2.4 ppm, corresponding to

the three methyl protons.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-

dependent, typically appearing between δ 4.5-6.0 ppm.

¹³C NMR Spectroscopy: The spectrum should display seven unique carbon signals,

corresponding to the seven carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The

carbon bearing the hydroxyl group (C-1) will be the most downfield, while the carbon

bearing the iodine (C-3) will be significantly shielded due to the heavy atom effect,

appearing further upfield than might otherwise be expected for a substituted aromatic

carbon.

Methyl Carbon: One signal in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional

groups present.[5]

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the phenolic hydroxyl group.

C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Medium absorption bands between 2850-3000 cm⁻¹ for the methyl

group.

C=C Stretch (Aromatic): Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹

region.

C-I Stretch: A weak to medium absorption in the fingerprint region, typically around 500-

600 cm⁻¹.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern.

Molecular Ion (M⁺): A prominent peak is expected at m/z = 234, corresponding to the

molecular weight of the compound.

Key Fragments: A significant peak at m/z = 127 corresponding to the I⁺ ion is

characteristic of iodo-compounds. Another major fragment would be observed at m/z =

107 ([M-I]⁺), representing the loss of the iodine atom.

Section 4: Chemical Reactivity and Synthetic
Applications
3-Iodo-4-methylphenol is a bifunctional molecule, with reactivity centered at the phenolic

hydroxyl group and the carbon-iodine bond. This dual reactivity makes it a powerful building

block in medicinal chemistry and materials science.

Reactivity of the Phenolic Group
Like other phenols, the hydroxyl group is weakly acidic and can be deprotonated by a base to

form a phenoxide.[4] This phenoxide is a potent nucleophile, readily participating in Williamson

ether synthesis or esterification reactions to introduce diverse functionalities.

Reactivity of the Iodo-Aromatic Moiety
The carbon-iodine bond is the most significant feature for synthetic applications. Iodoarenes

are highly prized substrates for a wide array of transition metal-catalyzed cross-coupling
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reactions due to the C-I bond's relatively low bond dissociation energy, which facilitates

oxidative addition to the metal center.[7]

Key Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl

structures.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted

anilines.[8]

Role as a Synthetic Building Block

Cross-Coupling Reactions
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Caption: Synthetic utility of 3-Iodo-4-methylphenol.

Section 5: Safety and Handling
While a specific safety data sheet for 3-iodo-4-methylphenol is not widely available, its

hazards can be inferred from its structural analogues, such as other iodophenols and cresols.
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[9][10][11] It should be handled with care by trained personnel in a well-ventilated chemical

fume hood.

Inferred GHS Hazard Classification
Hazard Class Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Corrosion/Irritation H315: Causes skin irritation

Serious Eye Damage/Irritation H318: Causes serious eye damage

Specific target organ toxicity H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal

contact.

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with

a suitable solvent like ethanol and transfer it to a sealed container for disposal.[4] Do not

allow the material to enter drains or waterways.

Conclusion
3-Iodo-4-methylphenol is a strategically important chemical intermediate. Its synthesis is

achieved with high regiochemical control, and its bifunctional nature—a reactive phenolic

hydroxyl group and a versatile carbon-iodine bond—makes it an ideal scaffold for building

molecular complexity. Its utility in modern synthetic chemistry, particularly in forming C-C, C-N,

and C-O bonds through cross-coupling reactions, positions it as a key component in the
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development of novel pharmaceuticals, agrochemicals, and advanced materials. Proper

handling and adherence to safety protocols are essential when working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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